molecular formula C7H2BrClFNO2S B1414617 2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride CAS No. 1804387-28-7

2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride

Cat. No.: B1414617
CAS No.: 1804387-28-7
M. Wt: 298.52 g/mol
InChI Key: QHZZUJHBQUXPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride is a chemical compound belonging to the class of arylsulfonyl chlorides. It is characterized by the presence of bromine, cyano, and fluorine substituents on a benzene ring, which is further attached to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride typically involves multiple steps, starting from simpler aromatic compounds. The reaction conditions often require the use of strong bases or nucleophiles, and the reactions are usually carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfonyl chloride group, which is highly reactive.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride has several scientific research applications across different fields:

  • Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into other molecules. This can be useful in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

  • Biology: The compound can be used as a labeling agent in biological studies to track the movement of molecules within cells or organisms.

  • Industry: In the chemical industry, it can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride is similar to other arylsulfonyl chlorides, such as 3-fluorobenzenesulfonyl chloride and 4-fluoro-3-cyanobenzenesulfonyl chloride. its unique combination of bromo, cyano, and fluorine substituents gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Comparison with Similar Compounds

  • 3-Fluorobenzenesulfonyl chloride

  • 4-Fluoro-3-cyanobenzenesulfonyl chloride

Does this cover everything you were looking for?

Properties

IUPAC Name

2-bromo-5-cyano-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-7-5(10)1-4(3-11)2-6(7)14(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZZUJHBQUXPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride
Reactant of Route 3
2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride
Reactant of Route 5
2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-cyano-3-fluorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.